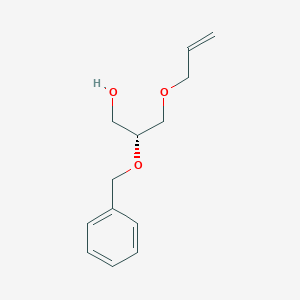

2-O-Benzyl-3-O-allyl-sn-glycerol

Descripción general

Descripción

Métodos De Preparación

The preparation of 2-O-Benzyl-3-O-allyl-sn-glycerol involves several synthetic routes. One common method includes the reaction of glycerol with benzyl chloride and allyl bromide under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions . The reaction conditions often involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Análisis De Reacciones Químicas

2-O-Benzyl-3-O-allyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and allyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

2-O-Benzyl-3-O-allyl-sn-glycerol serves as a synthetic intermediate in the preparation of complex molecules, including phospholipids and ether lipids. These lipids play crucial roles in cellular membranes and signaling pathways .

Biology

In biological research, this compound acts as a precursor for biologically active compounds , which can be utilized in various biological studies. Its derivatives are explored for their potential roles in cell signaling and metabolic processes .

Medicine

The compound is under investigation for its therapeutic applications , particularly in drug development and delivery systems. Its structural features may enhance the bioavailability of certain drugs, making it a candidate for formulation in pharmaceutical applications .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials that possess specific properties desirable for various applications, including cosmetics and personal care products .

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

- Synthesis of Glycopolymers : Research demonstrated the use of this compound as a building block for synthesizing glycopolymer fragments, which are important for studying cell wall structures and interactions .

- Drug Delivery Systems : Investigations into its role as a drug delivery agent have shown promising results in enhancing the solubility and stability of therapeutic compounds, thereby improving their efficacy .

- Biological Activity Studies : Studies have indicated that derivatives of this compound exhibit significant biological activity, making them suitable candidates for further pharmacological exploration .

Mecanismo De Acción

The mechanism of action of 2-O-Benzyl-3-O-allyl-sn-glycerol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo enzymatic transformations to form active metabolites that exert specific effects on cellular processes. These effects may include modulation of lipid metabolism, signal transduction pathways, and other biochemical pathways .

Comparación Con Compuestos Similares

2-O-Benzyl-3-O-allyl-sn-glycerol can be compared with other similar compounds, such as:

2-O-Benzyl-3-O-allyl-1-propanol: Similar in structure but with different functional groups.

2-O-Benzyl-3-O-allyl-4,6-O-benzylidene-α-D-glucopyranoside: A more complex molecule with additional functional groups.

2-O-Benzyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside: Another complex molecule with different stereochemistry.

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.

Actividad Biológica

2-O-Benzyl-3-O-allyl-sn-glycerol (CAS #106401-57-4) is a glycerol derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of glycerol-based molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound's mechanism of action involves:

- Interaction with Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Cell Signaling : The compound can influence cell signaling pathways, potentially altering gene expression and cellular responses.

- Biochemical Pathways : It has been reported to engage in several biochemical pathways, which can lead to therapeutic effects in various disease models.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the effects of this compound:

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacteria and fungi. Results indicated significant inhibitory concentrations against Staphylococcus aureus and Candida albicans, suggesting its potential as an alternative antimicrobial agent.

Study 2: Anti-inflammatory Activity

A research article in the Journal of Inflammation Research reported that this compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The study highlighted its potential use in managing inflammatory conditions.

Study 3: Anticancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. These findings were published in the journal Cancer Letters, emphasizing its role as a promising anticancer agent.

Data Tables

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate:

- Bioavailability : The compound demonstrates good bioavailability, which is crucial for therapeutic efficacy.

- Metabolism : Initial findings suggest that it undergoes metabolic transformations that may enhance or diminish its biological activity.

Propiedades

IUPAC Name |

(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQVSYDAAVQSQC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427182 | |

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106401-57-4 | |

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.